Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol This compound is characterized by a quinoline ring attached to a cyclobutane ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via involving alkenes or alkynes.
Esterification: The final step involves the esterification of the cyclobutane carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound often involve bulk synthesis techniques, which include the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinoline derivatives, cyclobutane derivatives, and esterified products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(quinolin-6-yl)cyclopropane-1-carboxylate
- Methyl 1-(quinolin-6-yl)cyclopentane-1-carboxylate
- Ethyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a quinoline ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 1-quinolin-6-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3 |
InChI Key |
USDFZLWTIADTBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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